molecular formula C6H12N2O4 B11943199 beta-Alanyl-L-serine CAS No. 83550-13-4

beta-Alanyl-L-serine

Cat. No.: B11943199
CAS No.: 83550-13-4
M. Wt: 176.17 g/mol
InChI Key: IEWBBVZHEXCSSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Alanyl-L-serine can be synthesized through chemical and biological methods. The chemical synthesis involves the coupling of beta-alanine and L-serine using peptide bond formation techniques. This process typically requires the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and may involve protecting groups to prevent side reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis. Enzymes such as proteases can catalyze the formation of the peptide bond between beta-alanine and L-serine under mild conditions, making this method more environmentally friendly and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Beta-Alanyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Chemistry: Beta-Alanyl-L-serine is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .

Biology: In biological research, this compound is used to study the metabolism and function of beta-amino acids and their derivatives. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic assays .

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its environmentally friendly synthesis methods make it an attractive option for sustainable chemical production .

Mechanism of Action

The mechanism of action of beta-Alanyl-L-serine involves its interaction with specific molecular targets and pathways. Beta-alanine and L-serine can modulate various biochemical processes, including neurotransmitter synthesis, protein synthesis, and enzyme activity. This compound can act as a substrate for enzymes involved in peptide metabolism, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Beta-Alanyl-L-serine is unique due to its combination of beta-alanine and L-serine, which imparts distinct biochemical properties. Unlike carnosine, which is primarily known for its antioxidant activity, this compound has broader applications in chemistry, biology, and medicine. Its environmentally friendly synthesis methods and potential for drug development further distinguish it from other similar compounds .

Properties

CAS No.

83550-13-4

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

2-(3-aminopropanoylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C6H12N2O4/c7-2-1-5(10)8-4(3-9)6(11)12/h4,9H,1-3,7H2,(H,8,10)(H,11,12)

InChI Key

IEWBBVZHEXCSSS-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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